molecular formula C8H7N3O B11919816 3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde

3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B11919816
M. Wt: 161.16 g/mol
InChI Key: FTPHGCVADNPHCB-UHFFFAOYSA-N
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Description

3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an amino group at the 3-position and an aldehyde group at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their valuable applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves a one-pot three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions. This method offers high yields, mild reaction conditions, and short reaction times .

Another method involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes. This process can be carried out in a one-pot reaction, making it a convenient and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. The one-pot three-component condensation reaction mentioned earlier is particularly suitable for industrial applications due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 3-Aminoimidazo[1,2-a]pyridine-2-methanol.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an antituberculosis agent, it targets the mycobacterial cell wall synthesis and disrupts essential enzymatic processes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity, which make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-aminoimidazo[1,2-a]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H,9H2

InChI Key

FTPHGCVADNPHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C=O

Origin of Product

United States

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